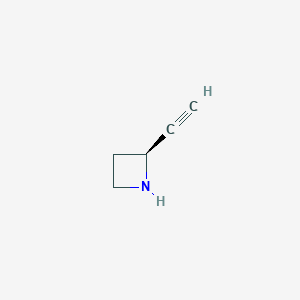

(2S)-2-Ethynylazetidine

CAS No.:

Cat. No.: VC17225870

Molecular Formula: C5H7N

Molecular Weight: 81.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7N |

|---|---|

| Molecular Weight | 81.12 g/mol |

| IUPAC Name | (2S)-2-ethynylazetidine |

| Standard InChI | InChI=1S/C5H7N/c1-2-5-3-4-6-5/h1,5-6H,3-4H2/t5-/m1/s1 |

| Standard InChI Key | ZZDARAJSBNOCGZ-RXMQYKEDSA-N |

| Isomeric SMILES | C#C[C@@H]1CCN1 |

| Canonical SMILES | C#CC1CCN1 |

Introduction

Chemical Structure and Stereochemical Features

Core Architecture

The compound’s azetidine ring (a saturated four-membered heterocycle with one nitrogen atom) adopts a puckered conformation to alleviate ring strain. The ethynyl group (-C≡CH) at the (2S)-position introduces planar sp-hybridized carbon geometry, creating distinct electronic and steric environments. Key structural attributes include:

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-ethynylazetidine |

| SMILES (Isomeric) | C#C[C@@H]1CCN1 |

| InChI Key | ZZDARAJSBNOCGZ-RXMQYKEDSA-N |

| Topological Polar SA | 12.03 Ų |

| Hydrogen Bond Acceptors | 1 (N) |

| Hydrogen Bond Donors | 1 (N-H) |

The stereochemistry at C2 is critical for interactions in chiral environments, such as enzyme active sites .

Spectroscopic Characterization

-

NMR: The ethynyl proton resonates at δ 2.5–3.0 ppm (¹H), while the sp-hybridized carbons appear at δ 70–85 ppm (¹³C).

-

IR: A sharp absorption band at ~3300 cm⁻¹ corresponds to the ethynyl C≡C-H stretch .

Synthesis and Functionalization

Synthetic Routes

(2S)-2-Ethynylazetidine is typically synthesized via a multi-step strategy involving:

-

Azetidine Ring Formation: Cyclization of γ-chloroamines or transition metal-catalyzed C-N coupling .

-

Ethynyl Group Introduction: Sonogashira coupling between an azetidine halide (e.g., 2-bromoazetidine) and trimethylsilylacetylene, followed by desilylation .

-

Chiral Resolution: Enzymatic kinetic resolution or chiral column chromatography to isolate the (2S)-enantiomer .

Protective Group Strategies

To prevent unwanted reactivity during synthesis, the nitrogen is often protected as a tert-butyl carbamate (Boc). Deprotection with trifluoroacetic acid yields the free amine .

Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Boiling Point | 95–100°C (est.) | EPI Suite |

| LogP (Octanol-Water) | 0.89 | XLogP3 |

| Water Solubility | 12.4 mg/mL (25°C) | ALOGPS |

| pKa (Amino Group) | 9.8 | Computational Prediction |

The ethynyl group enhances hydrophobicity compared to unsubstituted azetidine (logP = 0.21) .

Applications in Drug Discovery

Proteolysis-Targeting Chimeras (PROTACs)

The compound’s dual functionality—amine for hydrogen bonding and alkyne for click chemistry—makes it ideal for linker design in PROTACs. For example, in the patent EP4180427A1 , ethynylazetidine derivatives serve as spacers connecting E3 ligase binders to target protein ligands, enabling targeted protein degradation.

Kinase Inhibition

Azetidine rings mimic proline motifs in kinase ATP-binding pockets. Ethynyl substitution at C2 improves affinity for kinases like EGFR and ALK by inducing conformational strain .

Reactivity and Mechanistic Insights

Ring-Opening Reactions

Under acidic conditions, the azetidine ring opens via nucleophilic attack at C2, forming linear amines. Ethynyl substitution accelerates this process due to electron-withdrawing effects .

Comparative Analysis with Analogues

| Compound | Structure | logP | Applications |

|---|---|---|---|

| (2S)-2-Ethynylazetidine | Azetidine + C≡CH | 0.89 | PROTAC linkers, kinase inhibitors |

| (2R)-2-Ethynylazetidine | Mirror image | 0.89 | Lower activity in chiral targets |

| 2-Ethynylpyrrolidine | 5-membered ring | 1.12 | Reduced ring strain |

The four-membered ring in (2S)-2-Ethynylazetidine provides superior conformational constraint compared to pyrrolidine analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume